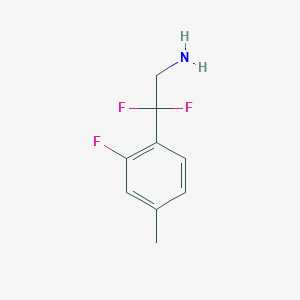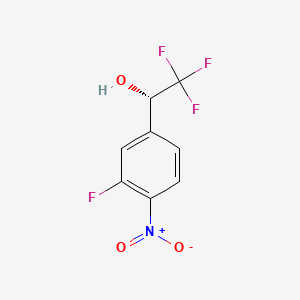
(S)-2,2,2-Trifluoro-1-(3-fluoro-4-nitrophenyl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S)-2,2,2-trifluoro-1-(3-fluoro-4-nitrophenyl)ethan-1-ol is an organic compound characterized by the presence of trifluoromethyl and nitrophenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-2,2,2-trifluoro-1-(3-fluoro-4-nitrophenyl)ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-nitrobenzaldehyde and trifluoroacetaldehyde.
Reaction Conditions: The key step involves the reaction of 3-fluoro-4-nitrobenzaldehyde with trifluoroacetaldehyde in the presence of a chiral catalyst to ensure the formation of the (1S) enantiomer.
Purification: The product is then purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of (1S)-2,2,2-trifluoro-1-(3-fluoro-4-nitrophenyl)ethan-1-ol may involve large-scale reactions using optimized conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification methods.
化学反応の分析
Types of Reactions
(1S)-2,2,2-trifluoro-1-(3-fluoro-4-nitrophenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 2,2,2-trifluoro-1-(3-fluoro-4-nitrophenyl)ethanone.
Reduction: Formation of (1S)-2,2,2-trifluoro-1-(3-fluoro-4-aminophenyl)ethan-1-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(1S)-2,2,2-trifluoro-1-(3-fluoro-4-nitrophenyl)ethan-1-ol has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique properties make it suitable for use in the development of advanced materials, such as polymers with specific functionalities.
Biological Studies: It can be used as a probe to study biochemical pathways and interactions due to its distinct chemical structure.
作用機序
The mechanism of action of (1S)-2,2,2-trifluoro-1-(3-fluoro-4-nitrophenyl)ethan-1-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl and nitrophenyl groups can enhance binding affinity and selectivity towards these targets.
類似化合物との比較
Similar Compounds
(1S)-2,2,2-trifluoro-1-(4-nitrophenyl)ethan-1-ol: Lacks the additional fluorine atom on the phenyl ring.
(1S)-2,2,2-trifluoro-1-(3-chloro-4-nitrophenyl)ethan-1-ol: Contains a chlorine atom instead of a fluorine atom.
Uniqueness
(1S)-2,2,2-trifluoro-1-(3-fluoro-4-nitrophenyl)ethan-1-ol is unique due to the presence of both trifluoromethyl and nitrophenyl groups, along with an additional fluorine atom on the phenyl ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
特性
分子式 |
C8H5F4NO3 |
|---|---|
分子量 |
239.12 g/mol |
IUPAC名 |
(1S)-2,2,2-trifluoro-1-(3-fluoro-4-nitrophenyl)ethanol |
InChI |
InChI=1S/C8H5F4NO3/c9-5-3-4(7(14)8(10,11)12)1-2-6(5)13(15)16/h1-3,7,14H/t7-/m0/s1 |
InChIキー |
NGTNOBHYSZBVAP-ZETCQYMHSA-N |
異性体SMILES |
C1=CC(=C(C=C1[C@@H](C(F)(F)F)O)F)[N+](=O)[O-] |
正規SMILES |
C1=CC(=C(C=C1C(C(F)(F)F)O)F)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


amine hydrochloride](/img/structure/B15309705.png)

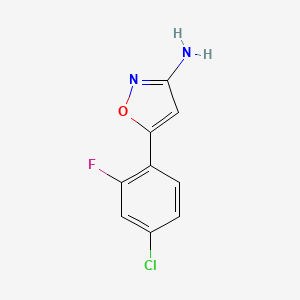
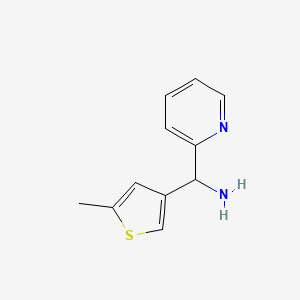
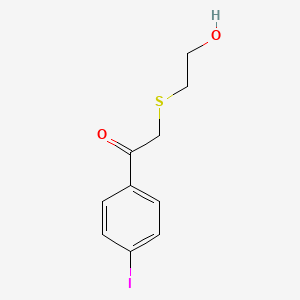
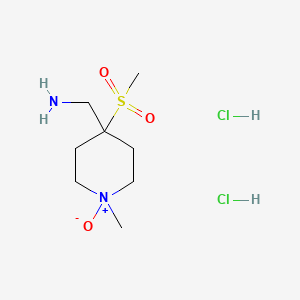
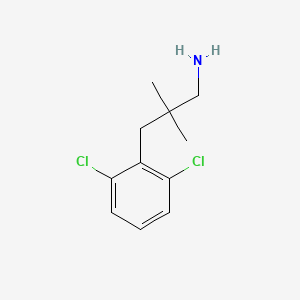
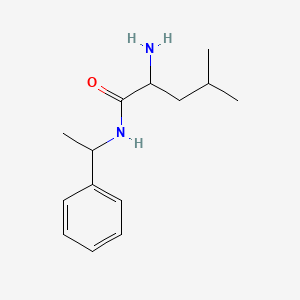
![1-(1,1-Dioxidothietan-3-yl)-1H-benzo[d][1,2,3]triazole-5-carbonitrile](/img/structure/B15309757.png)
![5-{Bicyclo[2.2.1]heptan-2-yl}-1,2-oxazol-3-amine](/img/structure/B15309763.png)

![(1R,3r,5S)-3-methylbicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B15309769.png)
